2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid
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Overview
Description
2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of o-aminobenzophenone with ethyl chloroformate, followed by cyclization in the presence of a base . Another approach involves the use of multicomponent reactions, where different starting materials are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid typically involves optimized synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the number of purification steps . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and carboxylic acid groups .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cancer . Its unique structure allows it to bind to active sites of target proteins, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar azepine ring structure but differ in their pharmacological properties.
Oxazepines: These compounds contain an oxygen atom in the ring and exhibit different chemical reactivity and biological activity.
Thiazepines: These compounds contain a sulfur atom in the ring and have distinct medicinal applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-oxo-1,3-dihydro-1-benzazepine-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-6-8(11(14)15)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
RVVIIOWGNLXYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2NC1=O)C(=O)O |
Origin of Product |
United States |
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